5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid
Description
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is a specialized building block in organic synthesis, particularly in peptide chemistry. Its structure features a naphthalene core substituted with a carboxylic acid group at position 1 and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at position 4. The Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., piperidine), which is critical in solid-phase peptide synthesis (SPPS) .
Properties
Molecular Formula |
C26H19NO4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C26H19NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-14,23H,15H2,(H,27,30)(H,28,29) |
InChI Key |
PRUQYDCHDXDEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC5=C4C=CC=C5C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the naphthalene-1-carboxylic acid and 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Positional Isomers
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)-1-naphthoic acid (CAS: 2567498-00-2): This positional isomer differs in the placement of the Fmoc-amino group at position 6 instead of 5 on the naphthalene ring. The altered substitution pattern may affect steric hindrance during peptide coupling and influence solubility due to differences in molecular symmetry .
Saturated and Polycyclic Derivatives
- 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2138027-98-0): The bicyclic framework introduces significant steric constraints, which may limit its utility in flexible peptide chains but enhance stability in constrained geometries .
Heterocyclic and Aliphatic Analogues
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)hexanedioic acid (CAS: 250384-77-1): This aliphatic derivative features a linear chain with two carboxylic acid groups, enabling bifunctional reactivity in crosslinking or dendrimer synthesis .
Biological Activity
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid, also known by its CAS number 201048-68-2, is a compound of significant interest in the field of medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene core substituted with an amino group and a fluorenylmethoxycarbonyl moiety. Its molecular formula is , with a molecular weight of 488.53 g/mol. This structural complexity contributes to its diverse biological activities.
Research indicates that compounds similar to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid often exhibit antiproliferative and antitumor properties. These effects are primarily mediated through the following mechanisms:
- Tubulin Polymerization Inhibition : Many related compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This interaction typically occurs at the colchicine-binding site on tubulin .
- Cell Cycle Arrest : Studies have demonstrated that these compounds can induce G2/M phase arrest in cancer cell lines, which is crucial for their antiproliferative effects .
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells enhances the therapeutic potential of these compounds .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related compounds, which may provide insights into the potential effects of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 (breast) | 10 | Tubulin destabilization |
| 10p | MDA-MB-231 | 23 | Apoptosis induction |
| CA-4 | Various | 3.9 | Antimitotic effects |
| 9q | MCF-7 | 33 | G2/M phase arrest and tubulin inhibition |
Case Studies
Several case studies have illustrated the biological activity of similar compounds:
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives on MCF-7 breast cancer cells, showing that compounds with methoxy substitutions exhibited enhanced potency compared to their unsubstituted counterparts .
- In Vivo Studies : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with compounds structurally similar to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid, reinforcing their potential as anticancer agents .
- Safety Profile : Toxicological assessments revealed that while these compounds exhibit potent biological activity, they also require careful evaluation for safety and side effects in clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
